N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide
Overview
Description
N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a bromine atom at the 5-position, and a thiophene ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-amine and 4-ethyl-5-methylthiophene-3-carboxylic acid.
Amide Bond Formation: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 5-bromopyridine-2-amine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups on the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Coupling: Aryl or vinyl-substituted thiophene derivatives.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide depends on its specific application:
Medicinal Chemistry: The compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity.
Organic Synthesis: It acts as a versatile intermediate that can undergo various chemical transformations to yield desired products.
Material Science: The compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in organic electronic devices.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide can be compared with other similar compounds:
N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound has a similar pyridine ring but with different substituents, leading to different reactivity and applications.
6-[(5-bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound has a similar pyridine ring but forms different types of complexes and has different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-10-8(2)18-7-11(10)13(17)16-12-5-4-9(14)6-15-12/h4-7H,3H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRZEWIAEQCPDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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